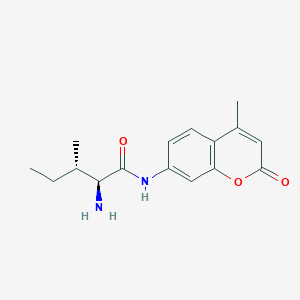

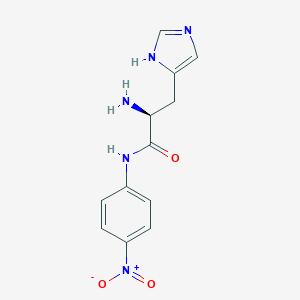

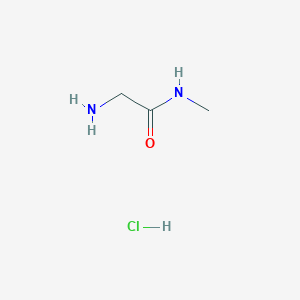

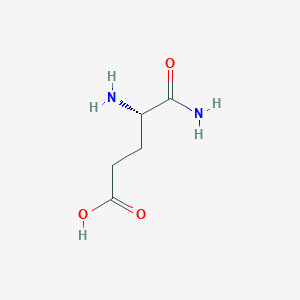

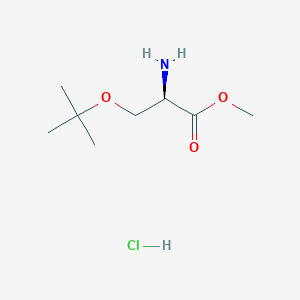

(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, commonly known as (R)-MTBP, is a chiral amine compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological experiments, and is particularly useful in the synthesis of pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis and Applications in Organic Chemistry : (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride serves as a key intermediate in the synthesis of various organic compounds. For instance, it plays a crucial role in the synthesis of L-cystine derivatives used in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). The compound's versatility is further demonstrated in the enantioselective synthesis of neuroexcitant analogues, showcasing its importance in the development of compounds with potential neurological activity (Pajouhesh et al., 2000).

Reactivity and Derivative Formation : The compound's reactivity is explored in the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, where it undergoes various substitution reactions, leading to the formation of a wide array of substitution products. This demonstrates its potential as a building block in chemical synthesis (Baš et al., 2001).

Molecular Structure and Conformation

Crystal Structure Analysis : The detailed study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the intricate conformational aspects and intermolecular bonding in compounds derived from (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This research provides valuable insights into the conformations stabilized by weak intermolecular interactions (Kozioł et al., 2001).

Catalysis and Ligand Design

Ligand Design and Catalysis : The compound's derivatives have been used in designing novel ligands for catalysis, highlighting its role in enhancing enantioselectivity in chemical reactions. This application is particularly important in asymmetric synthesis, where the creation of chiral molecules is crucial (Jimeno et al., 2003).

Antimicrobial Potential

Potential Antimicrobial Applications : Derivatives of (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride have been explored for their antimicrobial properties, indicating its potential utility in developing new antimicrobial agents. This aspect opens up avenues for further research in the field of medicinal chemistry (Doraswamy & Ramana, 2013).

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIABNBULSRKSU-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544095 |

Source

|

| Record name | Methyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride | |

CAS RN |

78537-14-1 |

Source

|

| Record name | Methyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.